7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one CAS number and physicochemical properties
7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one CAS number and physicochemical properties
An In-depth Technical Guide to 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one
Introduction: The Prominence of the Pyridopyridazinone Scaffold
The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer both structural diversity and significant biological activity. Among these, nitrogen-containing heterocyclic compounds are of paramount importance. The pyridopyridazinone nucleus, a fused heterocyclic system, has emerged as a "wonder nucleus" for its versatile pharmacological profile.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3] The structural rigidity and the possibility of functionalization at various positions make pyridopyridazinones an attractive framework for the design and development of new therapeutic agents.[4]
This technical guide provides a comprehensive overview of a specific derivative, 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one, tailored for researchers, scientists, and professionals in drug development. It aims to consolidate the available information, provide expert insights into its physicochemical properties, and present a representative synthetic approach, thereby serving as a foundational resource for further investigation.
Compound Profile: 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one
Chemical Structure
Caption: Chemical structure of 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one.
Identifiers and Physicochemical Properties
A comprehensive search of chemical databases did not yield a specific CAS number for 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one. However, the CAS number for the parent compound, 7-chloro-1H,2H-pyrido[3,4-d]pyridazin-1-one, is 2654745-76-1 [5]. Due to the absence of experimental data for the title compound, the following properties are either calculated or estimated based on structurally related molecules.
| Property | Value / Expected Range | Comments |
| CAS Number | Not Found | The CAS for the non-methylated analog is 2654745-76-1.[5] |
| Molecular Formula | C₈H₆ClN₃O | - |
| Molecular Weight | 195.61 g/mol | Calculated theoretically. |
| Melting Point | 150 - 250 °C (Estimated) | Based on related structures like 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one (165 °C) and other derivatives with melting points in this range.[6] |
| Boiling Point | > 300 °C (Estimated) | Expected to be high due to the planar, heterocyclic structure and potential for intermolecular hydrogen bonding. |
| Solubility | Poor in water; Soluble in DMSO and other polar aprotic solvents (Expected). | Pyridazinone derivatives generally exhibit low aqueous solubility.[4][7][8] Their solubility is significantly enhanced in solvents like DMSO.[2][9] |
Synthetic and Experimental Protocols
Rationale for a Representative Synthetic Approach
As a specific, validated synthesis for 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one is not documented in the reviewed literature, a plausible and illustrative synthetic strategy is presented. This protocol is designed based on well-established methodologies for the synthesis of pyridazinone and pyridopyridazinone cores.[3][10][11][12] The core of this approach is the cyclocondensation of a γ-keto acid or a related precursor with hydrazine, a robust and widely used method for forming the pyridazinone ring.[3][10]
Illustrative Synthetic Workflow
Caption: Proposed synthetic workflow for a 4-methyl-pyridopyridazinone derivative.
Detailed Step-by-Step Protocol (Representative)
This protocol is illustrative and would require optimization for yield and purity.
Step 1: Synthesis of a 4-methyl-1,2-dihydropyrido[3,4-d]pyridazin-1-one Precursor
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Reaction Setup: To a solution of a suitably substituted 3-amino-4-cyanopyridine (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents).
-
Addition of Reagents: Add ethyl acetoacetate (1.2 equivalents) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid). The precipitated product can be filtered, washed with cold ethanol, and dried. This should yield an intermediate which can be cyclized.
-
Cyclization: The intermediate is then refluxed with hydrazine hydrate in a suitable solvent like ethanol or acetic acid to form the pyridopyridazinone ring.[10]
Step 2: Chlorination of the Pyridopyridazinone Core
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend the pyridopyridazinone precursor (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC. The hydroxyl group on the pyridine ring (if present) and other susceptible positions can be chlorinated using this method.
-
Work-up: Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. The aqueous solution is then neutralized with a base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates.
-
Purification: The crude product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Step 3: Characterization
The final product should be characterized to confirm its structure and purity.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the chloro and methyl groups.[6][13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[6][14]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and N-H stretches of the pyridazinone ring.[6][14]
-
Melting Point Analysis: To assess the purity of the compound.[6][10]
Potential Applications and Research Directions
Given the broad biological activities of the pyridazinone class, 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one represents a molecule of significant interest for drug discovery. The pyridopyridazinone scaffold has been investigated for the inhibition of various kinases, which are crucial targets in oncology.[7] Furthermore, certain pyridazinone derivatives have shown promise as potent anti-inflammatory agents by inhibiting phosphodiesterase 4 (PDE4).[12]
Future research should focus on:
-
Optimized Synthesis: Developing a validated and efficient synthesis for 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one to enable further studies.
-
Biological Screening: Evaluating the compound against a panel of biological targets, such as protein kinases and phosphodiesterases, to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogues to understand the impact of different substituents on biological activity.
Conclusion
7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one is a promising, yet underexplored, member of the pharmacologically significant pyridopyridazinone family. While specific experimental data for this compound is scarce, this guide provides a comprehensive framework based on data from structurally related molecules. The provided physicochemical property estimations and the representative synthetic protocol offer a solid starting point for researchers aiming to synthesize and investigate this compound. The diverse biological activities associated with its core scaffold underscore its potential as a valuable building block in the development of new therapeutic agents.
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